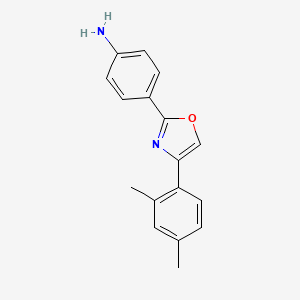

4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline

描述

属性

IUPAC Name |

4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-11-3-8-15(12(2)9-11)16-10-20-17(19-16)13-4-6-14(18)7-5-13/h3-10H,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECQNDOEJQJVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610108 | |

| Record name | 4-[4-(2,4-Dimethylphenyl)-1,3-oxazol-2-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951623-01-1 | |

| Record name | 4-[4-(2,4-Dimethylphenyl)-1,3-oxazol-2-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of a suitable precursor, such as 2,4-dimethylphenyl isocyanate, with an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .

化学反应分析

Types of Reactions

4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The aniline moiety allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives, including 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline, as anticancer agents. Research indicates that derivatives of oxazole can induce apoptosis in cancer cells. For instance, compounds similar to this structure have shown effective cytotoxicity against various cancer cell lines, including:

- Human colon adenocarcinoma (HT-29)

- Breast cancer (MCF-7)

- Lung adenocarcinoma (A549)

A study reported that oxazole derivatives exhibited IC50 values ranging from 0.11 µM to 48.37 µM against different cancer types, suggesting significant potential for further development as anticancer drugs .

Inhibition of Carbonic Anhydrases

Recent investigations into the inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis, have shown that certain oxazole derivatives can selectively inhibit these enzymes at nanomolar concentrations. This property makes them promising candidates for targeted cancer therapies .

Polymer Chemistry

The incorporation of oxazole units into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The presence of the oxazole moiety can improve the overall performance of polymers used in high-temperature applications. Research indicates that polymers containing oxazole derivatives exhibit better thermal stability compared to their non-functionalized counterparts .

Photocatalytic Activity

Research has indicated that compounds like this compound can be utilized in photocatalytic applications for environmental remediation. The compound's ability to absorb light and facilitate chemical reactions makes it a candidate for degrading pollutants under UV light exposure. Studies have demonstrated its efficacy in breaking down organic contaminants in wastewater treatment processes .

Case Studies

作用机制

The mechanism of action of 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline involves its interaction with specific molecular targets. The oxazole ring and aniline moiety can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

4-(Benzo[d]oxazol-2-yl)aniline

CAS No.: 20934-81-0 Molecular Formula: C₁₃H₁₀N₂O Molecular Weight: 210.23 g/mol Key Differences:

- The oxazole ring is fused with a benzene ring (forming a benzoxazole), enhancing aromaticity and conjugation.

- Biological Activity: Demonstrated potent antitumor activity against mammary carcinoma cell lines (IC₅₀ values: 0–100 μM for MCF-7 and MDA-MB-468 cells) .

- Applications : Used as a scaffold in anticancer drug design due to its ability to disrupt cancer cell proliferation .

4-(4-(2-Chlorophenyl)oxazol-2-yl)aniline

CAS No.: 1211594-43-2 Molecular Formula: C₁₅H₁₁ClN₂O Molecular Weight: 270.71 g/mol Key Differences:

- Substitution of the dimethylphenyl group with a 2-chlorophenyl group introduces electronegativity, altering reactivity and binding affinity.

- Synthesis : Requires coupling reactions under controlled pH conditions (neutral or mildly acidic) to avoid side reactions .

- Stability : Chlorine substituents may enhance metabolic stability compared to methyl groups .

4-(Oxazol-2-yl)aniline

CAS No.: 62882-11-5 Molecular Formula: C₉H₈N₂O Molecular Weight: 160.17 g/mol Key Differences:

4-(5-Chlorobenzo[d]oxazol-2-yl)aniline

CAS No.: Not explicitly provided (referenced in InterBioScreen data) Molecular Formula: C₁₃H₉ClN₂O Molecular Weight: 244.68 g/mol Key Differences:

Structural and Functional Analysis

Electronic Effects

Steric Effects

- 2,4-Dimethylphenyl Group : Introduces steric bulk, which may hinder binding to flat binding pockets but improve selectivity .

- Benzoxazole Fusion (e.g., 4-(Benzo[d]oxazol-2-yl)aniline) : Planar structure facilitates π-π stacking interactions in DNA or protein binding .

Data Tables

Table 1. Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline | C₁₇H₁₇N₂O | 294.35 | 2,4-Dimethylphenyl |

| 4-(Benzo[d]oxazol-2-yl)aniline | C₁₃H₁₀N₂O | 210.23 | Benzoxazole |

| 4-(4-(2-Chlorophenyl)oxazol-2-yl)aniline | C₁₅H₁₁ClN₂O | 270.71 | 2-Chlorophenyl |

| 4-(Oxazol-2-yl)aniline | C₉H₈N₂O | 160.17 | None |

生物活性

4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline is a compound that belongs to the oxazole family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different diseases, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects.

Anticancer Activity

Numerous studies have assessed the anticancer potential of oxazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells through several pathways:

- Cytotoxicity : In vitro studies show that oxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values ranging from 15.63 μM to over 90 μM against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 15.63 |

| Other oxazole derivatives | HCT116 | ~92.4 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. Studies indicate that oxazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Anti-inflammatory Activity

Research has suggested that compounds containing the oxazole moiety may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for potential therapeutic applications in inflammatory diseases.

Case Studies

- Anticancer Screening : A study conducted by Maftei et al. reported on a series of oxazole derivatives where this compound was tested for antiproliferative activity against multiple cancer cell lines. The results indicated moderate activity with promising prospects for further modifications to enhance efficacy .

- Antimicrobial Testing : A screening of various heterocyclic compounds identified several oxazole derivatives with significant antibacterial properties against strains such as E. coli and S. aureus. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline, and how can purity be optimized?

- Methodology : The compound can be synthesized via condensation reactions between substituted oxazole precursors and aniline derivatives. For example, a two-step approach:

Oxazole formation : React 2,4-dimethylphenyl-substituted α-haloketones with urea or thiourea under acidic conditions to form the oxazole core .

Coupling with aniline : Use Buchwald-Hartwig amination or Ullmann coupling to attach the aniline moiety, employing palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .

- Purity Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm aromatic protons (δ 6.5–8.0 ppm) and oxazole carbons (δ 150–160 ppm).

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 265.2).

- FT-IR : Key peaks include N-H stretch (~3400 cm⁻¹ for aniline) and C=N/C-O stretches (~1600 cm⁻¹ for oxazole) .

- Computational Methods : DFT calculations (B3LYP/6-31G*) to map electron density and HOMO-LUMO gaps, aiding in reactivity predictions .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

- In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, MDA-MB-468) using MTT assays (0–100 μM, 48–72 h incubation). Include positive controls like doxorubicin .

- Kinase inhibition : Screen against kinases (e.g., EGFR, VEGFR) via fluorescence-based ADP-Glo™ assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Case Study : If one study reports potent antitumor activity (IC₅₀ < 10 μM) while another shows weak effects (IC₅₀ > 50 μM):

Validate assay conditions : Check cell line authenticity, serum concentration, and incubation time.

Solubility testing : Use DLS or nephelometry to confirm compound solubility in culture media. Poor solubility may artifactually reduce activity .

Metabolic stability : Perform microsomal stability assays to rule out rapid degradation .

Q. What strategies are effective for elucidating the mechanism of action (MoA)?

- Molecular Docking : Use AutoDock Vina to model interactions with targets like tubulin or kinases. Prioritize binding poses with ΔG < -8 kcal/mol .

- Transcriptomics : Perform RNA-seq on treated cells (e.g., 10 μM, 24 h) to identify dysregulated pathways (e.g., apoptosis, ER stress) .

- Protein Pull-Down Assays : Functionalize the compound with biotin tags to isolate binding partners via streptavidin beads, followed by LC-MS/MS identification .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Key Modifications :

| Substituent | Effect | Example |

|---|---|---|

| Electron-withdrawing groups (e.g., -Cl) on oxazole | ↑ Cytotoxicity | 4-(5-Chlorobenzo[d]oxazol-2-yl)aniline |

| Methoxy groups on aniline | ↑ Solubility | 4-(4-Methoxyphenyl) derivatives |

- Methodology : Synthesize analogs via parallel synthesis and compare IC₅₀ values. Use QSAR models to predict bioactivity .

Q. What are the challenges in optimizing pharmacokinetic properties, and how can they be addressed?

- Solubility Enhancement :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。